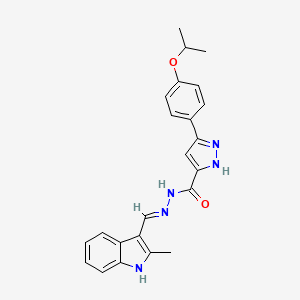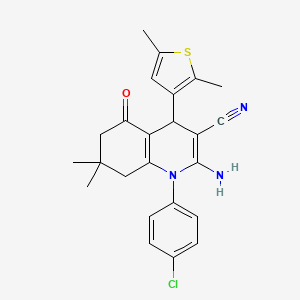
(E)-3-(4-isopropoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole and pyrazole derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory, analgesic, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation and pain. The compound also modulates various signaling pathways, including the NF-κB and STAT-3 pathways, which are involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives: These compounds share a similar indole core structure and exhibit comparable biological activities.
Indole-3-carboxylic acid derivatives: These compounds are also derived from indole and have similar chemical properties and biological activities.
Uniqueness
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the indole and pyrazole rings, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 and modulate multiple signaling pathways makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C23H23N5O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14(2)30-17-10-8-16(9-11-17)21-12-22(27-26-21)23(29)28-24-13-19-15(3)25-20-7-5-4-6-18(19)20/h4-14,25H,1-3H3,(H,26,27)(H,28,29)/b24-13+ |
Clave InChI |
CHQQGOBSFJYZIA-ZMOGYAJESA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11638501.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638507.png)
![Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11638512.png)
![2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11638521.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11638522.png)
![3-(2-chlorophenyl)-N'-[(3-methoxyphenoxy)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11638525.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638527.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638528.png)
![2,6-Dimethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B11638533.png)

![1-[(2-Nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B11638542.png)
![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11638551.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine](/img/structure/B11638554.png)
![N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B11638560.png)
